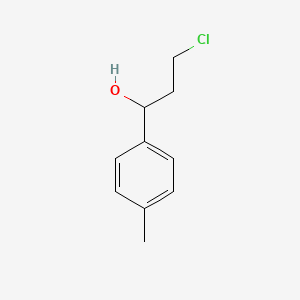

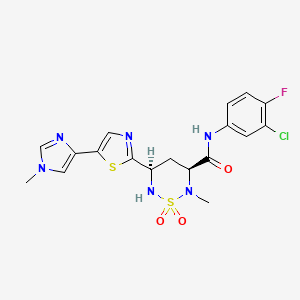

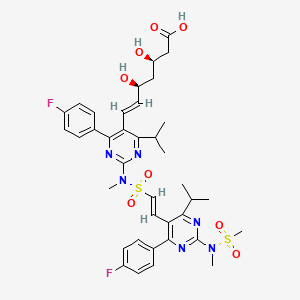

![molecular formula C19H18FNO4 B3325899 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid CAS No. 2243127-33-3](/img/structure/B3325899.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid

Overview

Description

“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid” is a chemical compound with the molecular weight of 343.35 . It is also known as “2-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}butanoic acid” with a slightly different structure . The compound is typically in solid form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) . This indicates that the compound contains 19 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications

Solid-Phase Syntheses of β-Peptides

One key application of the compound lies in the preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This process is crucial for the large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. These Fmoc-amino acids and their intermediates have been characterized in-depth, highlighting their importance in peptide synthesis (Šebesta & Seebach, 2003).

Synthesis of Enantiomerically Pure β-Amino Acids

The compound has been used successfully in the Arndt-Eistert synthesis starting from commercially available N-Fmoc-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in a straightforward and high-yield manner (Ellmerer-Müller et al., 1998).

Synthesis of Oligomers from Neuraminic Acid Analogues

N-Fmoc-protected sugar amino acids derived from neuraminic acids have been prepared using this compound. This has enabled the efficient synthesis of oligomers varying in length, which is significant for understanding the structure and function of these biological molecules (Gregar & Gervay-Hague, 2004).

Self-Assembly in Modified Amino Acids

The self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids have been studied, demonstrating that these compounds can form various structures like fibers, tubes, and flower-like morphologies. This research provides insights into the design of novel self-assembled architectures for material science and nanotechnology applications (Gour et al., 2021).

Synthesis of Fluorinated α-Amino Acids

This compound has been used in the stereoselective synthesis of γ-fluorinated α-amino acids. The process involves diastereoselective alkylation and is important for the development of fluorinated amino acids with potential applications in medicinal chemistry and drug design (Laue et al., 2000).

Use in Solid Phase Peptide Synthesis

The compound serves as a reversible protecting group for the amide bond in peptides, which is crucial in inhibiting interchain association during solid phase peptide synthesis. This highlights its utility in the synthesis of complex peptides with 'difficult sequences' (Johnson et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWZDDFQQXJWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)

![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)

![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)

![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)